molecular formula C6H12F2O3 B1447242 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol CAS No. 1435806-96-4

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol

Cat. No.: B1447242
CAS No.: 1435806-96-4
M. Wt: 170.15 g/mol
InChI Key: JKJNRFNWOLZMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C₆H₁₂F₂O₃ and a molecular weight of 170.15 g/mol . It is a clear liquid at room temperature and is known for its unique chemical properties due to the presence of difluoroethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol typically involves the reaction of 2,2-difluoroethanol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base such as potassium hydroxide, which acts as a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The difluoroethoxy groups enhance its reactivity and enable it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol is unique due to the presence of two difluoroethoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-(2,2-difluoroethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O3/c7-6(8)5-11-4-3-10-2-1-9/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJNRFNWOLZMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.